Dimethyl-1,2,4-thiadiazole
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Overview
Description
Dimethyl-1,2,4-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its five-membered ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl-1,2,4-thiadiazole can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with acetic anhydride under reflux conditions. The reaction typically proceeds as follows:
- Thiosemicarbazide is dissolved in acetic anhydride.
- The mixture is heated under reflux for several hours.
- The resulting product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl-1,2,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with various functional groups attached to the thiadiazole ring.
Scientific Research Applications
Dimethyl-1,2,4-thiadiazole has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.
Agriculture: This compound derivatives are explored for their potential as pesticides and herbicides.
Environmental Science: The compound is studied for its potential in environmental remediation, particularly in the removal of heavy metals from contaminated water.
Mechanism of Action
The mechanism of action of Dimethyl-1,2,4-thiadiazole varies depending on its application. In medicinal chemistry, the compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer research, the compound may induce apoptosis in cancer cells by disrupting key signaling pathways .
Comparison with Similar Compounds
Dimethyl-1,2,4-thiadiazole can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole: Known for its antimicrobial and anticancer properties.
2,5-Dimethyl-1,3,4-thiadiazole: Similar in structure but with different substitution patterns, leading to variations in biological activity.
4,5-Dimethyl-1,2,3-thiadiazole: Another isomer with distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique electronic and steric properties, making it a valuable compound for various applications .
Biological Activity
Dimethyl-1,2,4-thiadiazole is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This compound exhibits a range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities. This article delves into the biological activity of this compound, supported by research findings and case studies.
Chemical Structure and Properties
This compound features a five-membered ring containing two nitrogen atoms and one sulfur atom. Its structural formula can be represented as follows:
The presence of sulfur in its structure enhances its lipophilicity, facilitating cellular membrane penetration and contributing to its biological efficacy.
1. Antimicrobial Activity
Research indicates that this compound derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various thiadiazole derivatives against pathogenic microorganisms responsible for diseases such as tuberculosis and respiratory infections. The minimum inhibitory concentration (MIC) values demonstrated that some derivatives were more effective than standard antimicrobial agents .
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
This compound | 16 | Antibacterial |
2-Amino-1,3,4-thiadiazole | 8 | Antifungal |
Megazol (a derivative) | 4 | Anti-trypanosomal |
2. Anticancer Activity
This compound has shown promising anticancer activity in various studies. Notably, compounds derived from this scaffold have been tested against several cancer cell lines:
- Human colon carcinoma (HCT116) : IC50 values ranged from 2.03 to 10 µM.
- Hepatocellular carcinoma (HepG-2) : Similar IC50 results were noted.
The mechanisms of action are believed to involve apoptosis induction without cell cycle arrest .
3. Anti-inflammatory Properties
Thiadiazole compounds are recognized for their anti-inflammatory effects. Studies have indicated that this compound can inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This property is particularly valuable in treating chronic inflammatory diseases.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study of various thiadiazole derivatives against Staphylococcus aureus and Escherichia coli, this compound demonstrated moderate antibacterial activity with an MIC of 16 µg/mL against S. aureus, indicating potential for development as an antimicrobial agent .
Case Study 2: Anticancer Potential
A series of synthesized this compound derivatives were evaluated for their cytotoxic effects on human cancer cell lines. One derivative exhibited an IC50 value of 3.29 µM against HCT116 cells. Further analysis revealed that the compound induced apoptosis through mitochondrial pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound and its derivatives is influenced by substituents on the thiadiazole ring. Variations in the position and type of substituents can enhance or diminish biological efficacy. For instance:
Properties
IUPAC Name |
3,5-dimethyl-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S/c1-3-5-4(2)7-6-3/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBPVACPFBSAFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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